Punigluconin

Description

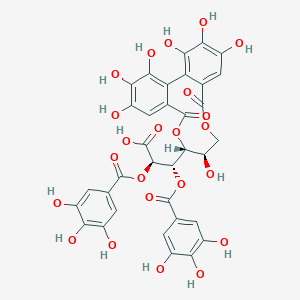

Structure

2D Structure

Properties

CAS No. |

2489623-96-1 |

|---|---|

Molecular Formula |

C34H26O23 |

Molecular Weight |

802.6 g/mol |

IUPAC Name |

(2R,3S)-3-[(10R,11R)-3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-2,3-bis[(3,4,5-trihydroxybenzoyl)oxy]propanoic acid |

InChI |

InChI=1S/C34H26O23/c35-12-1-8(2-13(36)21(12)42)31(50)56-28(29(30(48)49)57-32(51)9-3-14(37)22(43)15(38)4-9)27-18(41)7-54-33(52)10-5-16(39)23(44)25(46)19(10)20-11(34(53)55-27)6-17(40)24(45)26(20)47/h1-6,18,27-29,35-47H,7H2,(H,48,49)/t18-,27-,28+,29-/m1/s1 |

InChI Key |

KZEYIYXACMUTRM-WIMKJKQSSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@@H]([C@H](C(=O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |

Canonical SMILES |

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C(=O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |

Origin of Product |

United States |

Isolation and Purification Methodologies for Punigluconin

Chromatographic Purification Techniques

The isolation of punigluconin, first reported from the bark of Punica granatum L., involves a multi-step process reliant on various chromatographic methods to separate it from a complex mixture of other tannins and polyphenols jst.go.jp. The purification strategy typically involves initial fractionation followed by high-resolution chromatographic techniques.

Liquid Chromatography (LC)

Initial isolation schemes for this compound and related ellagitannins from crude plant extracts often employ conventional liquid chromatography techniques. Following initial extraction, the concentrated extract is subjected to fractionation using different column chromatography methods.

Researchers have utilized various stationary phases to achieve separation. Common choices for the fractionation of pomegranate polyphenols include:

Sephadex LH-20: This size-exclusion chromatography resin is effective in separating tannins from other smaller molecules and fractionating them based on their molecular size.

Silica (B1680970) Gel: Adsorption chromatography on silica gel columns is a fundamental step used to separate compounds based on their polarity.

ODS (Octadecylsilane): Reversed-phase chromatography using ODS (C18) as the stationary phase separates constituents based on their hydrophobicity and is a key step in purifying ellagitannins nih.gov.

In a typical procedure, a crude extract is applied to a column (e.g., silica gel or Sephadex LH-20) and eluted with a solvent gradient, which might range from a non-polar solvent like chloroform (B151607) to a more polar solvent like methanol (B129727) nih.gov. This process yields several fractions, which are then analyzed (e.g., by thin-layer chromatography) to identify those containing the target compound, this compound. These enriched fractions are then carried forward for further purification.

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that has proven effective for the separation and purification of natural products, including tannins. It eliminates irreversible adsorption onto a solid support and is well-suited for preparative-scale separations.

While HSCCC has been successfully applied to the purification of other major tannins from pomegranate, such as punicalagin (B30970), specific, detailed protocols for the targeted isolation of this compound using this method are not extensively documented in scientific literature. The application for related compounds, however, suggests its potential utility for this compound, likely involving a biphasic solvent system tailored to the polarity of the target molecule.

Medium-Pressure Liquid Chromatography (MPLC)

Medium-Pressure Liquid Chromatography (MPLC) serves as an intermediate technique between low-pressure column chromatography and high-performance liquid chromatography (HPLC). It offers better resolution and faster separation times than traditional column chromatography.

MPLC has been effectively used for the large-scale separation of ellagitannins like punicalin (B1234076) from pomegranate husk, achieving high purity in a relatively short time researchgate.net. The methodology typically employs reversed-phase columns and a gradient elution with solvents such as methanol and water, often acidified with trifluoroacetic acid (TFA). Despite its successful application for structurally similar compounds from the same plant, specific MPLC methods optimized for the purification of this compound have not been widely reported.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used in the final stages of purification to obtain compounds of very high purity. Modern isolation strategies for polyphenols from Punica granatum frequently culminate in a preparative HPLC step nih.gov.

After initial fractionation by lower-resolution methods, the fractions enriched with this compound are subjected to preparative HPLC, typically on a reversed-phase C18 column. A carefully optimized gradient elution system, commonly using a mixture of acidified water and an organic solvent like methanol or acetonitrile, is employed to resolve this compound from any remaining closely related tannins. The selection of mobile phase and gradient profile is critical for achieving baseline separation and high purity of the final product.

Table 1: Overview of Chromatographic Techniques in this compound Isolation

| Technique | Role in Purification | Common Stationary Phase | Typical Eluents | Specificity for this compound |

|---|---|---|---|---|

| Liquid Chromatography (LC) | Initial Fractionation | Sephadex LH-20, Silica Gel, ODS | Gradients of Chloroform/Methanol or Water/Methanol | Documented for initial separation of pomegranate bark extracts containing this compound. jst.go.jpnih.gov |

| HSCCC | Preparative Purification | None (Liquid-Liquid) | Biphasic solvent systems | Application for this compound is not specifically detailed; used for related tannins. |

| MPLC | Large-Scale Purification | Reversed-Phase (C18) | Gradients of Water/Methanol with TFA | Application for this compound is not specifically detailed; used for related tannins like punicalin. researchgate.net |

| Preparative HPLC | Final High-Purity Isolation | Reversed-Phase (C18) | Gradients of acidified Water/Acetonitrile or Water/Methanol | Used as a final purification step for polyphenols from pomegranate extracts. nih.gov |

Methodological Challenges and Optimization in this compound Isolation

The isolation of this compound presents several methodological challenges inherent to the purification of complex natural products, particularly tannins.

Structural Complexity and Similarity: this compound exists within a complex matrix of numerous other ellagitannins (e.g., punicacorteins, casuariin) in Punica granatum bark jst.go.jp. Many of these compounds share a similar chemical backbone, differing only in glycosidic linkages or the nature of their esterifying groups. This structural similarity makes their chromatographic separation difficult, often requiring multiple, orthogonal separation techniques to achieve purification.

Compound Stability: Ellagitannins can be susceptible to degradation through hydrolysis or oxidation under certain pH and temperature conditions. Optimization of the isolation process involves using mild extraction and purification conditions, such as avoiding high temperatures and strong acids or bases, to maintain the structural integrity of this compound.

Multi-Step Procedures: A single chromatographic technique is insufficient to isolate pure this compound from a crude extract. Optimization involves developing a multi-step workflow, starting with coarse fractionation techniques (e.g., column chromatography with silica or Sephadex) to simplify the mixture, followed by high-resolution methods like preparative HPLC for final polishing. The selection and sequence of these steps are critical for an efficient and high-yield purification process.

Scale-Up for Production: Methods developed at the analytical or laboratory scale may not be directly transferable to large-scale production. Techniques like MPLC and HSCCC are often explored for their scalability, but optimizing parameters such as solvent systems, loading capacity, and flow rates is necessary to transition from milligram-scale isolation to gram-scale production.

Structural Elucidation and Conformational Analysis of Punigluconin

Spectroscopic Methodologies for Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules like punigluconin. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure, including connectivity and spatial arrangement of atoms.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the molecular structure of this compound. The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton.

¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not available in search results |

¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Two-dimensional NMR techniques are instrumental in assembling the complete molecular puzzle of complex structures like this compound by revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. This is crucial for assigning the signals in both the ¹H and ¹³C NMR spectra to specific atoms within the galloyl, hexahydroxydiphenoyl (HHDP), and gluconic acid moieties of this compound.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments are vital for establishing the connectivity between different parts of the molecule. They show correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC data would confirm the ester linkages between the galloyl groups and the gluconic acid core, as well as the connectivity within the HHDP group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons within the molecule. This is particularly important for determining the stereochemistry and conformational preferences of this compound, such as the orientation of the galloyl and HHDP groups relative to the gluconic acid backbone.

Key 2D NMR Correlations for this compound (Hypothetical)

| Proton (¹H) | Correlated Carbon (¹³C) in HMBC | Correlated Proton (¹H) in NOESY |

| Data not available in search results |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and providing information about its chemical structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound, HRMS would confirm the molecular formula, C₃₄H₂₆O₂₃. The fragmentation patterns observed in HRMS/MS experiments would reveal the characteristic losses of galloyl (152 Da) and hexahydroxydiphenoyl (302 Da) units, further corroborating the proposed structure.

HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z |

| [M-H]⁻ | Data not available | Data not available |

FAB-MS Data for this compound

| Ion | m/z |

| Data not available in search results |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for the analysis of large, polar, and thermally labile molecules like this compound. In its application to this compound, ESI-MS is typically run in negative ion mode, which is particularly effective for phenolic compounds due to the acidic nature of their hydroxyl groups. This method facilitates the formation of deprotonated molecules, [M-H]⁻.

In the initial characterization of this compound, isolated from the bark of Punica granatum L., its molecular formula was established through a combination of spectroscopic data, including mass spectrometry. jst.go.jp Tandem mass spectrometry (MS/MS) provides further structural insights by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. The fragmentation pattern is characteristic of the molecule's structure, revealing information about its constituent units and their connectivity.

For ellagitannins like this compound, which is 2,3-di-O-galloyl-4,6-(S)-hexahydroxydiphenoylgluconic acid, the MS/MS spectrum of the [M-H]⁻ ion would be expected to show losses of key structural moieties. jst.go.jp Common fragmentation pathways for such compounds include the cleavage of ester bonds, leading to the loss of galloyl groups (mass loss of 152 Da) and decarboxylation (loss of CO₂, 44 Da). The complex hexahydroxydiphenoyl (HHDP) group can also undergo specific cleavages. The analysis of these fragmentation patterns is crucial for piecing together the molecular structure. nih.govmdpi.com

Table 1: Representative ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Inferred Structural Moiety Lost |

|---|---|---|---|

| [M-H]⁻ | [M-H - 152]⁻ | 152 | Galloyl group |

| [M-H]⁻ | [M-H - 302]⁻ | 302 | Hexahydroxydiphenoyl (HHDP) group |

| [M-H]⁻ | [M-H - 44]⁻ | 44 | Carbon Dioxide (from gluconic acid) |

| [M-H - 152]⁻ | [M-H - 152 - 152]⁻ | 152 | Second Galloyl group |

Note: This table represents expected fragmentation patterns for a compound with the structure of this compound based on general knowledge of ellagitannin fragmentation. Specific m/z values depend on the full molecular weight.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the presence of chromophores. mdpi.com For phenolic compounds such as this compound, the aromatic rings of the galloyl and HHDP moieties act as primary chromophores. nih.gov

The UV spectrum of this compound is characteristic of hydrolyzable tannins. It typically displays two main absorption maxima (λmax). The first, a high-intensity band around 210-220 nm, is attributed to the π→π* transitions of the aromatic rings. A second, broader shoulder or distinct peak is observed at higher wavelengths, typically around 275-285 nm, which is characteristic of the galloyl and HHDP ester groups. researchgate.net The position and intensity of these bands are useful for the initial identification and quantification of this class of compounds in plant extracts. nih.gov

Table 2: Characteristic UV-Vis Absorption Maxima for this compound

| Spectral Region | Absorption Maximum (λmax) | Associated Chromophore/Transition |

|---|---|---|

| UV-C | ~215 nm | π→π* transitions in aromatic rings |

| UV-B | ~280 nm | Galloyl and HHDP ester groups |

Note: Values are typical for ellagitannins and may vary slightly depending on the solvent.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.orglabcompare.com The IR spectrum of this compound provides a "fingerprint" that confirms the presence of its key structural features.

The analysis of this compound's IR spectrum would reveal several characteristic absorption bands. A broad band in the region of 3000-3600 cm⁻¹ indicates the O-H stretching vibrations of the numerous phenolic and alcoholic hydroxyl groups, as well as the carboxylic acid hydroxyl group. The presence of aromatic rings is confirmed by C=C stretching vibrations in the 1500-1620 cm⁻¹ region. A strong absorption band around 1700-1720 cm⁻¹ is indicative of the C=O stretching of the ester linkages (galloyl and HHDP groups) and the carboxylic acid of the gluconic acid core. C-O stretching vibrations for the esters and alcohols would appear in the 1000-1300 cm⁻¹ region. vedantu.comnih.gov

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600-3000 (broad) | O-H stretch | Phenolic, alcoholic, and carboxylic acid -OH |

| 1720-1700 | C=O stretch | Ester and Carboxylic Acid |

| 1620-1500 | C=C stretch | Aromatic Rings |

| 1300-1000 | C-O stretch | Esters, Alcohols, Carboxylic Acid |

Note: These are characteristic ranges for the specified functional groups.

Computer-Assisted Structure Elucidation (CASE) Approaches

Computer-Assisted Structure Elucidation (CASE) represents a powerful set of computational methods designed to determine the structure of unknown chemical compounds based on spectroscopic data. acdlabs.comtechnologynetworks.com These expert systems primarily utilize 1D and 2D Nuclear Magnetic Resonance (NMR) data, but can also incorporate information from mass spectrometry and other analytical techniques. nih.gov For a complex natural product like this compound, CASE can be an invaluable tool to overcome the challenges of manual spectral interpretation.

The general workflow of a CASE system involves several steps:

Data Input : Spectroscopic data (e.g., ¹H and ¹³C NMR chemical shifts, HMBC, HSQC correlations) and the molecular formula (determined from high-resolution mass spectrometry) are entered into the program. mdpi.com

Structure Generation : The software algorithmically generates all possible molecular structures that are consistent with the input data. This process is unbiased and exhaustive, minimizing the risk of overlooking plausible isomers. rsc.org

Structure Ranking : The generated candidate structures are then ranked based on a comparison of their predicted spectra with the experimental data. Advanced systems may use DFT (Density Functional Theory) calculations to predict chemical shifts with high accuracy for ranking purposes. technologynetworks.com

While the original elucidation of this compound in 1985 predated the widespread use of modern CASE systems, these tools are now frequently used to verify or revise the structures of complex natural products. jst.go.jp Applying a modern CASE program like ACD/Structure Elucidator to the original spectroscopic data of this compound would serve as a robust method to confirm its proposed structure against all other possibilities. acdlabs.com

Structural Revisions and Confirmation Studies of this compound

The initial structural assignment of natural products, particularly complex ones like ellagitannins, is a challenging task that can sometimes lead to incorrect or incomplete characterizations. Over time, as analytical techniques improve and synthetic methods advance, previously proposed structures are often re-examined.

This compound has been a subject of such re-evaluation within the broader context of ellagitannin chemistry. A comprehensive 2018 review on structural revisions of natural ellagitannins included this compound among the 32 compounds whose structures had been revisited. researchgate.net The initial structure was proposed as 2,3-di-O-galloyl-4,6-(S)-hexahydroxydiphenoylgluconic acid. jst.go.jp Subsequent studies and re-examinations focus on confirming the precise stereochemistry, particularly the configuration of the HHDP group and its attachment points to the gluconic acid core. These confirmation studies often rely on advanced 2D NMR techniques and sometimes total synthesis to unequivocally establish the correct structure. The inclusion of this compound in this list of revised structures highlights the complexity of this class of molecules and the continuous evolution of natural product chemistry. researchgate.net

Biosynthesis and Biotransformation Pathways of Punigluconin

Precursor Pathways in Punigluconin Biosynthesis (e.g., Shikimate Pathway)

The journey of this compound's synthesis begins with fundamental metabolic processes within the plant. The shikimate pathway is the primary route for the production of aromatic amino acids and serves as the gateway to a vast array of phenolic compounds, including the building blocks of hydrolyzable tannins. nih.govmdpi.com This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate through a series of seven enzymatic steps. nih.gov Chorismate is a critical branch-point metabolite.

From the shikimate pathway, the biosynthesis of hydrolyzable tannins diverges to produce gallic acid. nih.gov This process involves the dehydrogenation of a shikimate pathway intermediate, 3-dehydroshikimic acid. nih.gov In pomegranate, a Myb transcription factor, PgMyb308-like, has been shown to influence the shikimate pathway, activating genes that lead to the production of aromatic amino acids while suppressing those involved in hydrolyzable tannin biosynthesis, highlighting the complex regulatory network. oup.com

Enzymatic Mechanisms in Hydrolyzable Tannin Formation

The assembly of the complex structure of this compound from its gallic acid precursor is a meticulously orchestrated process involving several key enzyme families.

UDP-Glucosyltransferase (UGT) Activities (e.g., β-Glucogallin Synthesis)

The initial and critical step in the biosynthesis of all hydrolyzable tannins is the formation of an ester bond between gallic acid and glucose. researchgate.net This reaction is catalyzed by a specific type of enzyme known as UDP-glucosyltransferase (UGT). researchgate.netmdpi.com Specifically, a gallate 1-beta-glucosyltransferase utilizes UDP-glucose as the glucose donor to esterify gallic acid, yielding 1-O-galloyl-β-D-glucose, more commonly known as β-glucogallin. nih.govwikipedia.org

This foundational step is crucial as β-glucogallin serves as the precursor for the subsequent addition of more galloyl units. nih.gov UGTs belonging to the UGT84 family have been identified and characterized in several plant species, including pomegranate (Punica granatum), as being responsible for β-glucogallin formation. researchgate.netmdpi.com For instance, in pomegranate, UGT84A23 and UGT84A24 have demonstrated this specific activity. mdpi.com Similarly, in the tea plant (Camellia sinensis), the enzyme CsUGT84A22 has been shown to generate β-glucogallin. frontiersin.org

Role of Acyltransferases in Ellagitannin Assembly

Following the synthesis of β-glucogallin, the construction of more complex hydrolyzable tannins, including the ellagitannin this compound, involves the sequential addition of galloyl groups. This process is mediated by a class of enzymes called acyltransferases. researchgate.net These enzymes catalyze the transfer of an acyl group, in this case, a galloyl group, from a donor molecule to an acceptor molecule.

In the biosynthesis of gallotannins and subsequently ellagitannins, β-glucogallin itself often acts as the galloyl donor. nih.gov A specific group of acyltransferases, known as serine carboxypeptidase-like (SCPL) acyltransferases, are pivotal in this pathway. tum.defrontiersin.org They facilitate the transacylation reactions, leading to the formation of di-, tri-, tetra-, and ultimately 1,2,3,4,6-penta-O-galloyl-β-D-glucose (pentagalloylglucose). nih.govoup.com For example, in strawberry, FaSCPL3-1 has been identified as a hydrolyzable tannin synthase that catalyzes the continuous galloylation of glucose to form simple gallotannins. oup.com

Pentagalloylglucose is a key branch point. From here, the pathway can lead to the formation of ellagitannins through the oxidative coupling of adjacent galloyl moieties on the glucose core, forming a hexahydroxydiphenoyl (HHDP) group. nih.govresearchgate.net This oxidative step is often catalyzed by laccase enzymes. oup.com The subsequent arrangement and further modifications of these HHDP and galloyl groups lead to the diverse array of ellagitannins, including this compound.

Microbial Biotransformation and Degradation Pathways

Once consumed, this compound and other ellagitannins are not readily absorbed in the small intestine. bvsalud.org Instead, they travel to the colon where they are subjected to extensive metabolism by the gut microbiota. bvsalud.orgmdpi.com

Degradation into Metabolites (e.g., Ellagic Acid, Urolithins)

The initial step in the microbial degradation of this compound is its hydrolysis to release ellagic acid. acs.orgresearchgate.net This process is carried out by bacterial enzymes, such as tannases, which break the ester bonds. researchgate.netnih.gov The released HHDP group from the core structure spontaneously lactonizes to form the more stable ellagic acid. bvsalud.org

Ellagic acid itself has low bioavailability. cirad.fr The gut microbiota further transforms ellagic acid into a series of smaller, more readily absorbable metabolites known as urolithins. bvsalud.orgacs.org This biotransformation pathway involves the opening of one of the lactone rings of ellagic acid, followed by decarboxylation and a sequential removal of hydroxyl groups. bvsalud.orgmdpi.com This leads to the formation of a cascade of urolithins, including pentahydroxy-urolithin (urolithin M-5), tetrahydroxy-urolithins (like urolithin D), trihydroxy-urolithins (like urolithin C), and finally dihydroxy-urolithins (such as urolithin A and isourolithin A) and monohydroxy-urolithin (urolithin B). cirad.frmdpi.com

The specific types of urolithins produced can vary significantly between individuals, leading to the concept of "urolithin metabotypes," which is dependent on the composition of an individual's gut microbiota. mdpi.com

Underlying Molecular Mechanisms of Biotransformation by Microorganisms

The biotransformation of this compound into its metabolites is a complex enzymatic process carried out by a variety of gut bacteria. While the complete picture is still being elucidated, research has identified key enzymes and bacterial species involved.

Tannin acyl hydrolases (tannases) produced by bacteria are crucial for the initial hydrolysis of this compound to ellagic acid. researchgate.net Several lactic acid bacteria (LAB) strains have been shown to be capable of transforming punicalagin (B30970) (a major ellagitannin in pomegranate) into ellagic acid. acs.org Proteomic analysis of these bacteria revealed an increase in generic transglycosylases, which may have a hydrolytic role, and an increase in ATP-binding cassette (ABC) transporters, suggesting a mechanism for transporting the resulting byproducts. acs.orgresearchgate.net

The conversion of ellagic acid to urolithins is carried out by specific bacterial species. For instance, bacteria from the Eggerthellaceae family have been identified as key players in this process. mdpi.com The enzymatic machinery of the gut microbiota is essential for breaking down the core structure of these polyphenols, a task that human enzymes cannot perform. nih.gov The process involves a series of reduction and dehydroxylation reactions to produce the various urolithin metabolites. cirad.fr The specific enzymes and pathways can differ between bacterial species, contributing to the inter-individual variability in urolithin production.

Advanced Analytical Quantification and Detection of Punigluconin

Chromatographic Techniques for Quantification

Chromatography stands as a cornerstone for the separation and quantification of punigluconin from complex matrices. Its ability to resolve individual compounds from a mixture is paramount for accurate measurement.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or UV-Vis Detection

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Ultraviolet-Visible (UV-Vis) detection is a widely employed and reliable method for the quantitative analysis of polyphenols, including this compound. mdpi.commeasurlabs.com This technique separates compounds based on their interaction with a stationary phase, and the detector measures their absorbance of light at specific wavelengths.

Research has demonstrated the utility of HPLC-DAD in analyzing phenolic compounds in various parts of the pomegranate fruit. researchgate.net For instance, studies have successfully used HPLC-DAD to quantify phenolic constituents in pomegranate juices, peels, and seeds. researchgate.net The method's reliability is often enhanced by using a C18 reversed-phase column and a gradient elution system, typically involving acidified water and an organic solvent like methanol (B129727) or acetonitrile. omicsonline.org Detection is commonly performed at wavelengths around 280 nm and 377 nm for phenolic compounds. researchgate.netcitrech.it

Table 1: HPLC-DAD Methods for Phenolic Compound Analysis

| Feature | Description | Reference |

| Technique | High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) | measurlabs.com |

| Application | Quantification of active ingredients and characterization of food samples. | measurlabs.com |

| Column | Typically a C18 reversed-phase column. | omicsonline.org |

| Mobile Phase | Gradient elution with acidified water and methanol or acetonitrile. | omicsonline.org |

| Detection Wavelength | 280 nm for general phenolics, 320 nm, and 520 nm for specific classes like anthocyanins. | citrech.itcitrech.it |

Ultra-Fast Liquid Chromatography (UFLC)

Ultra-Fast Liquid Chromatography (UFLC) represents an advancement in liquid chromatography, offering significantly faster analysis times without compromising separation efficiency. This is often achieved through the use of smaller particle size columns and higher flow rates. UFLC systems, such as those from Shimadzu, have been utilized in the analysis of complex plant extracts. amazonaws.comnih.gov For instance, a UFLC system was employed for the analysis of metabolites in walnut endopleura, demonstrating its capability in handling complex biological samples. nih.gov The adaptation of methods to UFLC, often using fast C18 analytical columns, allows for rapid screening and quantification of phenolic compounds. researchgate.net Studies have also developed and validated UFLC methods coupled with photodiode array detectors for the quantification of compounds in commercial products. researchgate.net

Hyphenated Spectrometric Methods for Identification and Quantification

Hyphenated techniques, which combine a separation method with a spectrometric detection method, provide a powerful tool for both identifying and quantifying compounds with high sensitivity and specificity. slideshare.netchromatographytoday.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a highly sensitive and selective technique for the analysis of this compound and other phenolic compounds. 360biolabs.comexcedr.comwikipedia.org This method combines the separation power of liquid chromatography with the mass-analyzing capability of mass spectrometry, allowing for the precise identification and quantification of molecules based on their mass-to-charge ratio (m/z). excedr.comwikipedia.org

LC-MS/MS is invaluable for elucidating the structure of unknown compounds and for quantifying known analytes in complex matrices like biological fluids and plant extracts. 360biolabs.com In the context of this compound, LC-MS/MS analyses have been instrumental. For example, studies on pomegranate juices have utilized HPLC-DAD-ESI-MS to identify a range of phenolic compounds, with tentative identification of this compound being reported. citrech.it The technique often employs an electrospray ionization (ESI) source, which is well-suited for ionizing polar molecules like polyphenols. nih.gov The use of tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion and analyzing the resulting daughter ions, which is crucial for confirming the identity of compounds in complex mixtures. creative-proteomics.com

Table 2: LC-MS/MS Systems and Parameters for Phenolic Analysis

| Component | Specification | Reference |

| LC System | Accela U-HPLC or Shimadzu UFLC system | amazonaws.comnih.gov |

| Mass Spectrometer | LTQ Orbitrap XL or ABSCIEX QTrap 4500 | amazonaws.comnih.gov |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode for phenolics. | nih.gov |

| Column | C18 reverse phase (e.g., Luna C18(2), Phenomenex C18). | amazonaws.comnih.gov |

| Mobile Phase | Gradient of water and an organic solvent (methanol/acetonitrile) with formic acid. | amazonaws.comnih.gov |

| Analysis Mode | Full scan and data-dependent MSn for identification and quantification. | nih.gov |

Method Validation Strategies in this compound Analysis

The validation of analytical methods is a critical process to ensure that the data generated are accurate, reliable, and reproducible. netpharmalab.esujpronline.com This is a mandatory step in developing new analytical techniques for quality control and research. ujpronline.com According to international guidelines, such as those from the International Council for Harmonisation (ICH), method validation involves assessing several key parameters. netpharmalab.esich.org

Key validation parameters include:

Specificity/Selectivity: The ability of the method to measure the analyte of interest without interference from other components in the sample matrix. gavinpublishers.com

Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a specific range. omicsonline.orgapvma.gov.au

Accuracy: The closeness of the measured value to the true value, often determined by recovery studies at different concentration levels (e.g., 80%, 100%, 120%). omicsonline.orgapvma.gov.au

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). omicsonline.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. omicsonline.org

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. gavinpublishers.com

For instance, a validated HPLC method for analyzing phenolic acids reported linearity over specific concentration ranges, with high recovery rates (e.g., 99.37% and 98.68%) and low coefficients of variance (<2.0%), demonstrating the method's accuracy and precision. omicsonline.org Such validation ensures the analytical procedure is fit for its intended purpose. apvma.gov.au

Molecular Mechanisms and Cellular Target Investigations of Punigluconin in Vitro and Animal Model Research

Investigations of Enzymatic Interactions and Inhibition

Inhibition of Angiotensin-Converting Enzyme (ACE)

The renin-angiotensin system is a critical regulator of blood pressure, with the Angiotensin-Converting Enzyme (ACE) playing a pivotal role in the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. vinmec.comwikipedia.orgmayoclinic.org Inhibition of this enzyme is a key mechanism for managing hypertension. vinmec.compmjournal.ir

While pomegranate juice consumption has been linked to reduced serum ACE activity, specific contributions of its individual components are still under investigation. pmjournal.ir A study evaluating 24 major compounds from pomegranate found that many significantly inhibited ACE. researchgate.net Notably, the most potent inhibitors identified were pedunculagin (B3056322), punicalin (B1234076), and gallagic acid. researchgate.net Although punigluconin was part of the broader class of compounds studied, specific inhibitory concentration (IC50) values for it were not detailed in this research, indicating that its activity may be less pronounced than other constituents. researchgate.net

Molecular docking studies have been employed to model the interaction between pomegranate-derived compounds and ACE. These in silico analyses suggest that compounds like this compound can fit within the C- and N-domains of the ACE active site, forming hydrogen bonds and hydrophobic interactions with key catalytic residues and the essential zinc ion, thereby blocking the enzyme's catalytic activity. pmjournal.ir However, these computational predictions await confirmation through direct enzymatic assays with purified this compound.

Table 1: ACE Inhibitory Activity of Select Pomegranate Tannins (Note: Data for this compound is not available in the cited literature)

| Compound | IC50 (μM) | Source |

|---|---|---|

| Pedunculagin | 0.91 | researchgate.net |

| Punicalin | 1.12 | researchgate.net |

| Gallagic Acid | 1.77 | researchgate.net |

This table displays the half-maximal inhibitory concentrations (IC50) of related pomegranate compounds against Angiotensin-Converting Enzyme (ACE). The data is derived from in vitro enzymatic assays.

Modulation of Cyclooxygenase (COX) and Lipooxygenase (LOX) Activities

Cyclooxygenase (COX) and lipooxygenase (LOX) are key enzymes in the arachidonic acid cascade, responsible for producing prostaglandins (B1171923) and leukotrienes, respectively—potent mediators of inflammation. The inhibition of these enzymes is a primary target for anti-inflammatory drugs.

Research has shown that pomegranate extracts (Punica granatum, Pg) inhibit both COX and LOX enzymes. core.ac.uk This activity is attributed to its rich polyphenolic content, which includes ellagitannins like this compound. However, direct studies isolating this compound to determine its specific modulatory effects and IC50 values against COX-1, COX-2, or various LOX isoforms are not extensively documented in the current scientific literature. One study noted that polyphenols such as punicalagin (B30970) and this compound can inhibit nitric oxide (NO) generation in macrophage cell lines, an effect associated with anti-inflammatory pathways, but this does not represent a direct measurement of COX or LOX inhibition. While the general anti-inflammatory properties of pomegranate extracts are well-supported, the precise contribution and mechanism of this compound remain an area for future investigation.

Interactions with Cytochrome P450 (CYP450) and Phospholipase A2 (PLA2)

The Cytochrome P450 (CYP450) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including many drugs. enamine.netevotec.comwcrj.net Phospholipase A2 (PLA2) enzymes are critical upstream regulators in the inflammatory cascade, releasing arachidonic acid from cell membranes for conversion into eicosanoids. nih.govabcam.comnih.gov

General reviews of pomegranate's bioactivity indicate that its chemical constituents possess inhibitory effects on both CYP450 and PLA2. This suggests a potential for pomegranate-derived compounds to be involved in herb-drug interactions or to exert anti-inflammatory effects by modulating PLA2. However, specific in vitro or in vivo studies designed to elucidate the direct interaction of purified this compound with specific CYP450 isoforms or to quantify its inhibitory potency (e.g., IC50) against PLA2 are currently lacking in the available literature.

Inhibition of Carbonic Anhydrase (CA) and Aromatase

Carbonic anhydrases (CAs) are ubiquitous enzymes involved in various physiological processes, including pH regulation and CO2 transport. Certain isoforms, like CA IX, are associated with tumorigenesis, making them a target for anticancer therapies. researchgate.netnih.gov Aromatase (CYP19A1) is a critical enzyme in estrogen biosynthesis, and its inhibition is a cornerstone of treatment for hormone-receptor-positive breast cancer. nih.govwaocp.orgmdpi.com

Studies on pomegranate pericarp have identified several ellagitannins, including punicalin, punicalagin, and pedunculagin, as potent noncompetitive inhibitors of carbonic anhydrase. nih.gov Despite the structural similarity, this compound was not identified among the active compounds in this particular investigation, and specific data on its CA-inhibitory activity is not available. Similarly, while pomegranate extracts and their metabolites (urolithins) have been shown to exhibit anti-aromatase activity, research has not specifically implicated this compound as a significant inhibitor of this enzyme. nih.govigi-global.com

Modulation of Matrix Metalloproteinase (MMP) Expression

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that degrade extracellular matrix components, playing roles in tissue remodeling, wound healing, and also in pathological processes like cancer metastasis and arthritis. nih.govnih.govgeneticsmr.org The modulation of MMP expression is a target for therapeutic intervention in these conditions.

Pomegranate fruit extract has been demonstrated to suppress the expression of MMPs in models of osteoarthritis. researchgate.net Further research has shown that specific phenolic compounds can inhibit the expression of MMP-1, MMP-2, and MMP-9. geneticsmr.orgresearchgate.netdovepress.com For instance, the related ellagitannin pedunculagin was found to have a potent inhibitory effect on MMP-1 expression in human fibroblasts. researchgate.net Despite these findings for the broader extract and related compounds, there is a lack of specific research data detailing the direct effect of isolated this compound on the expression or activity of various MMPs.

Interactions with Bacterial Proteins (e.g., Adhesins, Sortase A)

Bacterial adhesins are surface proteins that mediate attachment to host cells, a critical step in colonization and infection. wikipedia.orgmdpi.complos.orgnih.gov Sortase A is a transpeptidase found in Gram-positive bacteria, including Staphylococcus aureus, that anchors surface proteins, many of which are virulence factors, to the cell wall peptidoglycan. nih.govuniprot.org Inhibiting these proteins represents a promising anti-virulence strategy.

Research into the anti-virulence properties of pomegranate tannins has yielded significant findings for punicalagin, which has been identified as a potent, reversible inhibitor of S. aureus Sortase A (SrtA), with a reported IC50 value of 4.23 μg/mL. nih.govnih.gov This inhibition by punicalagin was shown to reduce the adhesion of S. aureus to fibrinogen and decrease biofilm formation. nih.govnih.gov While polyphenols as a class are known to interact with bacterial proteins, specific studies investigating the interaction of this compound with Sortase A or its ability to block bacterial adhesins have not been reported. Therefore, its potential as an anti-virulence agent via these mechanisms remains speculative and requires dedicated investigation.

Table 2: Sortase A Inhibitory Activity of a Related Pomegranate Tannin (Note: Data for this compound is not available in the cited literature)

| Compound | Target Enzyme | IC50 | Source |

|---|---|---|---|

| Punicalagin | S. aureus Sortase A | 4.23 μg/mL | nih.govnih.gov |

This table shows the half-maximal inhibitory concentration (IC50) of punicalagin, a compound structurally related to this compound, against Sortase A.

Modulation of Intracellular Signaling Pathways

This compound, a notable ellagitannin found in pomegranates, has been the subject of research regarding its influence on various intracellular signaling pathways critical to cell survival, proliferation, and inflammation. nih.govgavinpublishers.com In vitro and animal model studies have begun to elucidate the specific molecular targets of this compound, revealing its potential to modulate key cellular communication networks.

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway Regulation

The Nuclear Factor Kappa-B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. researchgate.net The dysregulation of this pathway is implicated in the progression of various diseases. Research indicates that this compound can modulate the NF-κB pathway, although the effects appear to be context-dependent.

In some cancer cell lines, such as human osteosarcoma cells (U2OS and SaOS2), this compound has been shown to inhibit the NF-κB signaling route. nih.gov This inhibition is characterized by a reduction in the active, phosphorylated form of IκBα and the prevention of the translocation of the NF-κB p65 subunit to the nucleus. nih.gov By preventing p65 from entering the nucleus, this compound effectively blocks the transcription of NF-κB target genes that promote cell survival and inflammation. nih.govresearchgate.net Similarly, in studies with cervical cancer cells, this compound treatment led to a decrease in the nuclear expression of NF-κB-p65, while increasing its expression in the cytosol, suggesting an attenuation of this signaling pathway. nih.gov

Conversely, in other experimental models, this compound has been observed to activate the NF-κB pathway. One study reported that this compound induced the translocation of NF-κB-p65 to the nucleus, which was associated with the induction of a senescent phenotype in cancer cells. nih.gov This suggests that the impact of this compound on the NF-κB pathway can be multifaceted, leading to either apoptosis or senescence depending on the cellular context. nih.gov

Table 1: Effects of this compound on the NF-κB Pathway in Different Cell Lines

| Cell Line | Effect on NF-κB Pathway | Observed Molecular Changes | Reference |

|---|---|---|---|

| Human Osteosarcoma (U2OS, SaOS2) | Inhibition | Prevention of NF-κB-p65 translocation to the nucleus | nih.gov |

| Cervical Cancer (ME-180) | Attenuation | Decreased nuclear expression of NF-κB-p65 | nih.gov |

| Thyroid Cancer | Upregulation | Induced translocation of NF-κB-p65 to the nucleus | nih.gov |

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., p38-MAPK, ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.govkoreamed.org Key members of this family include p38-MAPK and ERK1/2.

Research has shown that pomegranate-derived compounds can influence MAPK signaling. For instance, pomegranate fruit extract has been found to inhibit the UVB-induced phosphorylation of ERK1/2 and p38 proteins in normal human epidermal keratinocytes. mdpi.com In the context of thyroid cancer cells, punicalagin, a related ellagitannin, was observed to activate the MAPK pathway, which contributed to autophagy-induced cell death. nih.gov While direct evidence for this compound's effect on p38-MAPK and ERK1/2 is still emerging, the activity of structurally similar compounds suggests this is a plausible area of investigation. The modulation of these pathways can have significant downstream effects on gene expression and cellular fate. koreamed.org

Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway Regulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling route that promotes cell survival, growth, and proliferation. probiologists.comijbs.com Dysregulation of this pathway is a common feature in many cancers. ijbs.com

Studies on pomegranate extracts containing compounds like this compound have indicated an inhibitory effect on the PI3K/Akt pathway. mdpi.com For example, in mice with lung tumors, treatment with a pomegranate fruit extract led to decreased activation of the PI3K pathway. mdpi.com While research specifically isolating the effects of this compound on this pathway is ongoing, the general findings for pomegranate extracts suggest that their constituent polyphenols, including this compound, likely contribute to the observed inhibition of PI3K/Akt signaling. This inhibition can lead to reduced cell proliferation and survival. rug.nl

Cellular Processes and Molecular Responses

The modulation of the aforementioned signaling pathways by this compound ultimately translates into observable effects on various cellular processes and molecular responses, including cell cycle progression and apoptosis.

Effects on Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell division and proliferation. brieflands.com Disruption of the cell cycle is a hallmark of cancer. In vitro studies have demonstrated that this compound and related compounds can induce cell cycle arrest in cancer cells.

For example, in human U87MG glioma cells, treatment with punicalagin, a compound structurally similar to this compound, resulted in cell cycle arrest at the G2/M phase. nih.gov This arrest was associated with a downregulation of cyclin A and cyclin B, key regulatory proteins for this phase of the cell cycle. nih.govbrieflands.com Similarly, in human ovarian cancer cells, punicalagin treatment also led to cell cycle arrest. encyclopedia.pub These findings suggest that this compound may exert its anti-proliferative effects in part by interfering with the machinery that controls cell cycle progression.

Table 2: this compound's Effect on Cell Cycle Regulators

| Cell Line | Phase of Cell Cycle Arrest | Modulated Proteins | Reference |

|---|---|---|---|

| Human U87MG Glioma | G2/M | Cyclin A (downregulated), Cyclin B (downregulated) | nih.gov |

| Human Ovarian Cancer (A2780) | Not specified | Not specified | encyclopedia.pub |

Modulation of Apoptosis-Related Proteins and Caspase Activity

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. mdpi.com Many anti-cancer therapies work by inducing apoptosis in tumor cells. Research has shown that this compound and related compounds can modulate the expression of proteins involved in apoptosis and activate caspases, the key executioner enzymes of this process. mdpi.comresearchgate.net

In various cancer cell lines, including human lung cancer (A549), cervical cancer (ME-180 and HeLa), and osteosarcoma, treatment with punicalagin has been shown to induce apoptosis. nih.govencyclopedia.pub This is often accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.govencyclopedia.pub The balance between these two proteins is a critical determinant of a cell's susceptibility to apoptosis. nih.gov

Furthermore, punicalagin treatment has been observed to increase the activity of caspases, including caspase-3, caspase-8, and caspase-9. encyclopedia.pubresearchgate.net Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, while caspase-8 is an initiator in the extrinsic pathway, and caspase-3 is a key executioner caspase that cleaves various cellular substrates to bring about cell death. mdpi.comresearchgate.net Proteomic analyses have also revealed that punicalagin can downregulate proteins associated with cell growth and metastasis while upregulating those involved in apoptosis. famecancermuseum.com

Table 3: Modulation of Apoptosis-Related Factors by this compound and Related Compounds

| Cell Line | Effect on Apoptosis | Modulated Proteins/Caspases | Reference |

|---|---|---|---|

| Human Lung Cancer (A549) | Induction | Bax (up), Bcl-2 (down), Caspase-3 (up), Caspase-9 (up) | encyclopedia.pub |

| Human Cervical Cancer (ME-180, HeLa) | Induction | Bax (up), Bcl-2 (down) | nih.govencyclopedia.pub |

| Human Osteosarcoma (U2OS, MG63, SaOS2) | Induction | Increased early and late apoptotic cells | nih.gov |

| Colon Adenocarcinoma (Caco-2) | Induction | Bcl-xL (down), Caspase-3 (activated), Caspase-9 (activated) | mdpi.com |

Impact on Oxidative Stress Markers and Reactive Oxygen Species (ROS) Levels

This compound, as a component of various plant extracts, has been implicated in the modulation of oxidative stress, a pathological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. Research, primarily utilizing extracts rich in hydrolyzable tannins including this compound, demonstrates a significant influence on key markers of oxidative stress.

In vitro and animal studies have shown that exposure to these extracts can lead to a reduction in ROS generation. nih.gov This attenuation of ROS is critical, as excessive ROS can induce cellular damage, leading to apoptosis, particularly in sensitive cells like pancreatic β-cells. nih.govmdpi.com The mechanism of action involves bolstering the endogenous antioxidant defense system. Studies on diabetic rat models have revealed that treatment with pomegranate peel extract, which contains this compound, significantly enhanced the activities of crucial antioxidant enzymes in the liver, kidneys, and red blood cells. researchgate.net

The table below summarizes the observed effects of this compound-containing extracts on various oxidative stress markers based on findings from multiple studies.

| Oxidative Stress Marker | Observed Effect | Study Context | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Reduced Generation | Alloxan-Diabetic Rats | nih.gov |

| Malondialdehyde (MDA) | Decreased Levels | Diabetic Rats, Patients with Type 2 Diabetes | researchgate.netspringermedizin.denih.gov |

| Glutathione (GSH) | Increased Levels | Patients with Type 2 Diabetes | springermedizin.denih.gov |

| Nitric Oxide (NO) | Increased Bioavailability | Patients with Type 2 Diabetes | springermedizin.denih.gov |

| Superoxide Dismutase (SOD) | Enhanced Activity | Diabetic Rats | researchgate.net |

| Catalase (CAT) | Enhanced Activity | Diabetic Rats | researchgate.net |

| Glutathione Peroxidase (GPx) | Enhanced Activity | Diabetic Rats | researchgate.net |

Regulation of Gene Expression (e.g., Pro-inflammatory Cytokines, Angiogenic Factors, miRNAs)

This compound is involved in the complex regulation of gene expression at multiple levels, influencing inflammatory, angiogenic, and post-transcriptional pathways.

Pro-inflammatory Cytokines: Extracts containing this compound and its related ellagitannins have demonstrated the ability to modulate the expression of pro-inflammatory cytokines. researchgate.netnih.gov These compounds can inhibit the expression of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6). researchgate.netnih.gov The underlying mechanism often involves the blockade of critical signaling pathways that activate transcription factors responsible for cytokine gene expression, such as the Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov By downregulating these signals, the transcription of pro-inflammatory genes is suppressed.

Angiogenic Factors: Angiogenesis, the formation of new blood vessels, is tightly controlled by a balance of pro- and anti-angiogenic factors. nih.gov this compound, as part of pomegranate extracts, has been shown to act as a regulator of this process. In cancer models, these extracts can exert anti-angiogenic effects by reducing the expression of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). nih.govnih.gov Conversely, in the context of wound healing, related compounds like pedunculagin have been observed to upregulate VEGF and TNF-α, thereby stimulating angiogenesis. researchgate.net This suggests a context-dependent regulatory role.

microRNAs (miRNAs): Emerging research highlights the role of this compound-containing extracts in regulating miRNAs, which are small non-coding RNAs that post-transcriptionally control gene expression. Studies have shown that these extracts can modulate the expression of specific miRNAs involved in critical cellular processes. For instance, in diabetic rat models, pomegranate extract suppressed ROS-mediated overexpression of the transcription factors p53 and p65, which in turn led to the downregulation of miR-145 expression. nih.gov This downregulation subsequently allowed for an increase in the levels of its target, insulin (B600854) receptor substrate 1 (irs-1). nih.gov In other contexts, pomegranate bioactives have been found to up-regulate tumor-suppressing miRNAs like miR-200c and down-regulate oncogenic ones like miR-9, affecting processes such as the epithelial-mesenchymal transition (EMT). nih.gov

Protein Binding Studies

Computational and in vitro studies have investigated the interaction of this compound and structurally similar tannins with various protein targets. These studies are crucial for elucidating the molecular mechanisms behind the compound's biological activities. Molecular docking simulations predict that this compound can bind with high affinity to a range of proteins involved in cancer and viral diseases.

In silico analyses have identified this compound as a promising ligand for several key proteins. It has shown high binding energy affinities for proteins integral to cancer cell survival and proliferation, such as B-cell lymphoma 2 (BCL2), Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor 1 (FGFR1), and the inflammatory cytokine TNFα. nih.gov Further computational studies identified this compound as a potential target-specific inhibitor for proteins associated with HIV. nih.gov

The binding is typically characterized by the formation of multiple hydrogen bonds and hydrophobic interactions between the phenolic hydroxyl groups of the tannin and the amino acid residues within the protein's binding pocket. nrfhh.com For example, the related compound pedunculagin has been predicted to form numerous hydrogen bonds with residues of the SARS-CoV-2 helicase protein. nrfhh.com A specific in vitro study demonstrated that galloyl pedunculagin directly binds to the proline-rich domain of the beta-regulatory subunit of cAMP-dependent protein kinase (A-kinase), thereby inhibiting its function. nih.gov This capacity for stable, cross-linked associations with proteins is a characteristic feature of tannins. nrfhh.com

The table below details proteins that this compound and related ellagitannins have been shown or predicted to bind to.

| Protein Target | Binding Compound | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| HIV Proteins | This compound | Molecular Docking | Identified as a target-specific candidate. | nih.gov |

| BCL2, c-Met, EGFR, FGFR1, TNFα | This compound | Molecular Docking | Demonstrated high binding energy affinities. | nih.gov |

| A-kinase (beta-regulatory subunit) | Galloyl Pedunculagin | In Vitro Assay | Direct binding prevents physiological interaction between subunits. | nih.gov |

| SARS-CoV-2 Helicase | Pedunculagin | Molecular Docking | Predicted to interact via 11 hydrogen bonds. | nrfhh.com |

| Bovine Serum Albumin (BSA) | Punicalagin | In Vitro Assay | Demonstrated binding affinity. | researchgate.net |

| AKT1, SRC, CASP3, IGF1 | Punicalagin | Molecular Docking / MD Simulation | Predicted to form stable binding complexes. | acs.org |

Investigations of Molecular and Cellular Responses in Animal Models

Analysis of Molecular Markers and Pathway Alterations in Organ Systems

Animal model research has provided significant insights into the molecular responses within various organ systems following exposure to this compound-containing extracts. These studies analyze changes in key molecular markers and signaling pathways to understand the compound's systemic effects.

In a rat model of acrylamide-induced neurotoxicity, oral administration of a pomegranate peel extract led to significant molecular changes in the brain. ekb.eg The treatment was associated with a decrease in the pro-inflammatory marker TNF-α and a reduction in DNA fragmentation. ekb.eg Simultaneously, there was an upregulation of Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival and growth. ekb.eg

In diabetic rat models, investigations into pancreatic tissue revealed profound alterations in gene expression pathways. Treatment with pomegranate extract resulted in marked decreases in the expression of the transcription factors p53 and p65. nih.gov This suppression subsequently downregulated the expression of microRNA-145 (miR-145), leading to an increased level of its target, insulin receptor substrate 1 (irs-1), which is vital for insulin signaling. nih.gov

Studies using preclinical tumor models have evaluated the impact on angiogenesis pathways. In these models, pomegranate extracts were found to reduce the expression of angiogenesis markers such as Vascular Endothelial Growth Factor (VEGF) and inflammatory mediators like Interleukin-6 (IL-6) and TNF-α in tumor tissues. nih.gov In an Alzheimer's disease mouse model, administration of the related compound punicalagin was linked to the modulation of pathways involving core target proteins such as AKT1, SRC, EGFR, and Caspase-3 (CASP3), suggesting a broad impact on cellular signaling in the central nervous system. acs.org

Biochemical Analysis of Tissue Responses to this compound Exposure

Biochemical analyses of tissues from animal models provide direct evidence of the physiological responses to this compound and its related compounds. These studies quantify changes in enzyme activities and metabolite levels in specific organs.

In diabetic rat models, biochemical analysis of the liver, kidneys, and red blood cells showed that pomegranate peel extract significantly enhanced the activities of key antioxidant enzymes, including Catalase (CAT), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GPx). researchgate.net This was accompanied by a reduction in malondialdehyde (MDA), a marker of lipid peroxidation, in these tissues, indicating protection against oxidative damage. researchgate.net Similarly, in a rat model of carbon tetrachloride-induced liver damage, peel extract treatment enhanced the free-radical scavenging activity of these same enzymes in hepatic tissue. nih.gov

Research on neurotoxicity in rats involved detailed biochemical analysis of brain tissue. Following exposure to acrylamide, rats showed altered levels of several biochemical parameters, including an increase in gamma-aminobutyric acid (GABA) and a decrease in the activity of acetylcholinesterase (AChE) and levels of neurotransmitters like dopamine (B1211576) and serotonin. ekb.eg Co-administration of pomegranate peel extract helped to ameliorate these neurochemical changes, restoring them towards control levels. ekb.eg The total antioxidant capacity (TAC) in the brain tissue was also significantly increased by the extract. ekb.eg

In a wound healing model in rats, topical application of a punicalagin-containing nanofibrous dressing led to a significant increase in the total antioxidant capacity of the wound tissue itself, suggesting a localized biochemical effect that could aid in tissue repair. brieflands.com

Computational and Theoretical Modeling Studies of Punigluconin

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between ligands and their target proteins at a molecular level. While specific molecular docking studies focusing exclusively on punigluconin are not extensively detailed in the available literature, research on extracts containing this compound and its closely related ellagitannins provides significant insights into its potential molecular targets.

Studies on pomegranate peel extract, a rich source of ellagitannins including this compound and punicalagin (B30970), have utilized molecular docking to explore interactions with key proteins involved in inflammation. ekb.eg In one such in-silico analysis, active compounds from the extract were docked against several inflammatory proteins: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Nuclear Factor-kappa B p65 (NF-κB p65), Retineic acid receptor-related Orphan Receptor gamma t (RORγt), and T-bet. ekb.eg The results highlighted that ellagitannins as a class, and specifically punicalagin, demonstrated high binding affinities for these inflammatory targets. ekb.eg

Another study investigated the anti-inflammatory potential of pomegranate peel extract by docking its major compounds against cyclooxygenase (COX) enzymes, COX-1 and COX-2. researchgate.net The findings indicated that punicalagin exhibited a strong binding affinity for both COX-1 and COX-2, with binding energies of -4.0 kcal/mol and -9.1 kcal/mol, respectively. researchgate.net These interactions suggest a potential mechanism for the anti-inflammatory effects observed from the extract, which is likely contributed to by the synergistic action of its constituent tannins, including this compound.

The binding energies from these studies, while primarily focused on punicalagin, suggest that structurally similar ellagitannins like this compound would also exhibit favorable interactions within the binding pockets of these inflammatory targets.

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Punicalagin | COX-1 | -4.0 | researchgate.net |

| Punicalagin | COX-2 | -9.1 | researchgate.net |

| Ellagitannins (class) | TNF-α, IL-6, NF-κB p65, RORγt, T-bet | High Affinity (specific values not detailed) | ekb.eg |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov This technique complements molecular docking by providing a dynamic view of the ligand-protein complex, assessing its stability, and revealing conformational changes that may occur upon binding. nih.govplos.org An MD simulation calculates the trajectory of a molecular system by solving Newton's equations of motion, allowing researchers to observe the behavior of the complex in a simulated physiological environment. nih.gov

As of now, specific molecular dynamics simulation studies dedicated to this compound have not been prominently featured in the scientific literature. However, the application of this technique is a logical next step following promising molecular docking results. For instance, after docking a compound like this compound to a target such as COX-2, an MD simulation would be employed to:

Validate the Docking Pose: Assess whether the binding orientation predicted by docking is stable over a period of nanoseconds. plos.org

Analyze Complex Stability: By calculating metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand, researchers can determine if the complex remains in a stable conformation. doaj.org

Characterize Intermolecular Interactions: MD simulations allow for the detailed analysis of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand in the binding pocket throughout the simulation.

Given the flexibility of ellagitannins, MD simulations would be particularly valuable in understanding how this compound adapts its conformation within a protein's active site to achieve a stable and favorable interaction.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity. nih.gov By establishing a mathematical relationship between molecular descriptors (physicochemical properties) and activity, QSAR models can predict the efficacy of new, untested compounds. nih.govnih.gov

Currently, there are no specific QSAR studies available in the literature that are focused on this compound or its direct analogs. However, the principles of QSAR could be readily applied to this class of compounds. A typical QSAR study would involve:

Data Set Collection: Assembling a series of structurally related ellagitannins with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can include electronic (e.g., dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model that links the descriptors to the observed activity. nih.gov

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

For this compound, a QSAR model could help identify the key structural features of the ellagitannin scaffold that are crucial for a specific biological effect, such as anti-inflammatory or antioxidant activity. This would guide the rational design of new derivatives with potentially enhanced potency.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is particularly useful for studying molecular geometries, conformational energies, and reaction mechanisms. researchgate.net

While DFT studies focusing specifically on this compound are scarce, research on closely related ellagitannins provides valuable insights into the conformational behavior of this class of molecules. A detailed conformational analysis of davidiin and punicafolin was performed using DFT calculations to interpret 1H NMR coupling constants. researchgate.netchemrxiv.orgchemrxiv.org This research revealed that the glucose core of these ellagitannins is conformationally flexible and can exist as an equilibrium mixture of different states, such as chair, boat, and skew-boat conformations, depending on the solvent and temperature. chemrxiv.org This inherent flexibility, elucidated by DFT, is crucial for understanding how ellagitannins like this compound can adapt to various biological targets.

Furthermore, DFT is widely employed to study the antioxidant properties of phenolic compounds. mdpi.comsapub.org The primary mechanism of antioxidant action for polyphenols is often through hydrogen atom transfer (HAT). mdpi.com DFT can be used to calculate the O-H bond dissociation enthalpy (BDE) of the various hydroxyl groups on the this compound molecule. A lower BDE value indicates that the hydrogen atom can be more easily donated to neutralize a free radical, signifying stronger antioxidant potential. mdpi.com Such calculations can pinpoint which specific galloyl or hexahydroxydiphenoyl (HHDP) groups on the this compound structure are most likely to participate in radical scavenging.

| Application | Key Parameters Calculated | Significance for this compound |

|---|---|---|

| Conformational Analysis | Relative free energies (ΔG) of conformers, 1H NMR coupling constants (J values) | Predicts the structural flexibility of the glucose core, which influences binding to biological targets. chemrxiv.org |

| Antioxidant Activity | Bond Dissociation Enthalpy (BDE), Ionization Potential (IP) | Identifies the most reactive hydroxyl groups for free radical scavenging and quantifies antioxidant potential. mdpi.com |

In Silico Prediction of Compound Interactions

The term "in silico prediction" encompasses a broad range of computational methods used to forecast the interactions and properties of chemical compounds. Beyond the specific techniques of docking, MD, and DFT, other predictive tools are often used in the early stages of drug discovery for natural products. These methods help to build a comprehensive profile of a compound's potential biological effects and its suitability as a drug candidate.

For compounds like this compound, derived from complex natural extracts, these predictive studies can help deconstruct the observed biological activity. For example, in silico methods can be used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. A study on pomegranate peel extract performed ADMET predictions to assess the safety profile of its constituent compounds, noting that the major components were predicted to be non-toxic. researchgate.net

Q & A

Q. How can researchers ethically justify the use of rare biological sources for this compound isolation?

- Methodological Answer : Adhere to Nagoya Protocol guidelines for access and benefit-sharing. Conduct environmental impact assessments and prioritize synthetic routes where feasible. Disclose sourcing details in supplementary materials for peer review .

Tables for Reference

Q. Table 1. Key Analytical Techniques for this compound Characterization

| Technique | Application | Standardization Tool |

|---|---|---|

| ¹H/¹³C NMR | Structural elucidation | PubChem Spectral Viewer |

| HR-MS | Molecular formula confirmation | NIST MassBank |

| HPLC-UV | Purity quantification | USP Pharmacopeia |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.